molecular formula C13H21NO B5226512 1-[(5-methyl-2-furyl)methyl]azocane

1-[(5-methyl-2-furyl)methyl]azocane

Cat. No. B5226512
M. Wt: 207.31 g/mol
InChI Key: UBADXAKKDIFIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-2-furyl)methyl]azocane, also known as MFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MFA is a heterocyclic compound that contains a furan ring and an azocane ring. It is a yellowish liquid that is soluble in organic solvents and has a boiling point of 162-164°C.

Mechanism of Action

1-[(5-methyl-2-furyl)methyl]azocane binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction disrupts the normal structure of the nucleic acid and can affect its function. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-[(5-methyl-2-furyl)methyl]azocane has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the growth of certain types of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-methyl-2-furyl)methyl]azocane in lab experiments is its ability to selectively bind to nucleic acids. This allows researchers to study the interactions between specific proteins and DNA or RNA. However, 1-[(5-methyl-2-furyl)methyl]azocane has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for research on 1-[(5-methyl-2-furyl)methyl]azocane. One area of interest is the development of 1-[(5-methyl-2-furyl)methyl]azocane-based drugs for the treatment of cancer and bacterial infections. Another area of research is the development of new probes based on 1-[(5-methyl-2-furyl)methyl]azocane for studying the binding interactions of nucleic acids and proteins. Additionally, the synthesis of new derivatives of 1-[(5-methyl-2-furyl)methyl]azocane with improved properties is an area of ongoing research.

Synthesis Methods

The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is achieved through a multistep process that involves the reaction of 2-methylfuran with formaldehyde and ammonia. The resulting product is then subjected to a reduction reaction using sodium borohydride to produce 1-[(5-methyl-2-furyl)methyl]azocane. The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

1-[(5-methyl-2-furyl)methyl]azocane has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe for studying the binding interactions of proteins and nucleic acids. 1-[(5-methyl-2-furyl)methyl]azocane has been used to study the binding of DNA to transcription factors and the binding of proteins to RNA.

properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-12-7-8-13(15-12)11-14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBADXAKKDIFIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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